molecular formula C18H22ClN3O5 B037087 ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate CAS No. 41830-81-3

ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate

Cat. No.: B037087
CAS No.: 41830-81-3
M. Wt: 395.8 g/mol
InChI Key: YDTINNWJPMAKSP-UHFFFAOYSA-N
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Description

Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) is a synthetic organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity.

Mechanism of Action

Target of Action

Oxazine 4 perchlorate (O4P) has been proposed as a fluorescence imaging agent for nerve identification in guided surgery . The primary targets of O4P are the nerve tissues, where it aids in their discrimination from other tissues, thereby helping to avoid potentially severe collateral damage during surgical procedures .

Mode of Action

It is known that o4p exhibits fluorescence properties that allow it to be used for imaging purposes . It is believed that O4P interacts with its targets (nerve tissues) and emits fluorescence, which can be detected and used to identify the nerves .

Biochemical Pathways

It is known that o4p can cause dna damage in u87 human-derived glioma cells . This suggests that O4P may interact with DNA and potentially affect related biochemical pathways.

Result of Action

The primary result of O4P’s action is its ability to aid in the identification of nerve tissues during guided surgery . By emitting fluorescence, O4P allows for the visualization of nerve tissues, thereby helping to avoid potential damage to these tissues during surgical procedures . Additionally, it has been found that O4P can cause DNA damage in U87 human-derived glioma cells .

Action Environment

The action of O4P is influenced by various environmental factors, including the concentration of O4P and the mode of irradiation used in the operating room . A study has shown that concentrations of O4P below 100 µM can be considered safe . The study also used a custom-built optical irradiation device for controlled optical dosimetry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) typically involves the reaction of phenoxazine derivatives with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the perchlorate salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical applications.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenoxazine derivatives, while substitution reactions can produce a variety of substituted phenoxazines.

Scientific Research Applications

Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a dye in analytical chemistry.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential therapeutic properties and used in diagnostic assays.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)
  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, trichlorozincate(1-) (1:1)

Uniqueness

Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate (1:1) is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and reactivity. These characteristics make it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

41830-81-3

Molecular Formula

C18H22ClN3O5

Molecular Weight

395.8 g/mol

IUPAC Name

N-ethyl-7-ethylimino-2,8-dimethylphenoxazin-3-amine;perchloric acid

InChI

InChI=1S/C18H21N3O.ClHO4/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;2-1(3,4)5/h7-10,19H,5-6H2,1-4H3;(H,2,3,4,5)

InChI Key

YDTINNWJPMAKSP-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3O2)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=NCC)C=C3O2)C.OCl(=O)(=O)=O

41830-81-3

physical_description

Shiny green powder;  [Acros Organics MSDS]

Pictograms

Irritant

Synonyms

3,7-bis(ethylamino)-2,8-dimethyl-phenoxazin-5-iuperchlorate; OXAZINE 4 PERCHLORATE; oxazine4perchlorate,lasergrade; 3,7-BIS(ETHYLAMINO)-2,8-DIMETHYLPHENOXAZIN-5-IUM PERCHLORATE; Oxazine 4 perchlorate, 99%, laser grade, pure; Oxazine 4 perchlorate, laser g

Origin of Product

United States

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